

1-Bromo-4-(isopentyloxy)benzene chemical structure and properties

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Compound of Interest

Compound Name: 1-Bromo-4-(isopentyloxy)benzene

Cat. No.: B7815280

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An In-depth Technical Guide to 1-Bromo-4-(isopentyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of **1-Bromo-4-(isopentyloxy)benzene**, a key intermediate in organic synthesis.

Chemical Structure and Identification

1-Bromo-4-(isopentyloxy)benzene is an aromatic ether. The structure consists of a benzene ring substituted with a bromine atom and an isopentyloxy group at the para position.^[1] This substitution pattern influences the molecule's reactivity and physical properties, making it a versatile building block in the synthesis of more complex molecules.^[1]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-bromo-4-(3-methylbutoxy)benzene[1][2]
CAS Number	30752-24-0[3][4][5][6]
Molecular Formula	C ₁₁ H ₁₅ BrO[1][3][4]
SMILES	<chem>CC(C)CCOC1=CC=C(C=C1)Br</chem> [2]
InChI	InChI=1S/C ₁₁ H ₁₅ BrO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3[1][2]
InChIKey	XQTBEQXSXZMOBIY-UHFFFAOYSA-N[1][2]

Physicochemical Properties

1-Bromo-4-(isopentyloxy)benzene is a colorless liquid or white crystalline solid.[1] It is soluble in common organic solvents such as ethanol and ether, but shows limited solubility in water.[1]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	243.14 g/mol [1][2][3]
Boiling Point	148-150 °C at 20 Torr[5]
Density	1.2543 g/cm ³ [5]
XLogP3	4.3[2]
Monoisotopic Mass	242.03063 g/mol [2]

Synthesis

The primary route for the synthesis of **1-Bromo-4-(isopentyloxy)benzene** is the Williamson ether synthesis. This method involves the reaction of 4-bromophenol with 1-bromo-3-methylbutane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on the established Williamson ether synthesis methodology.

Materials:

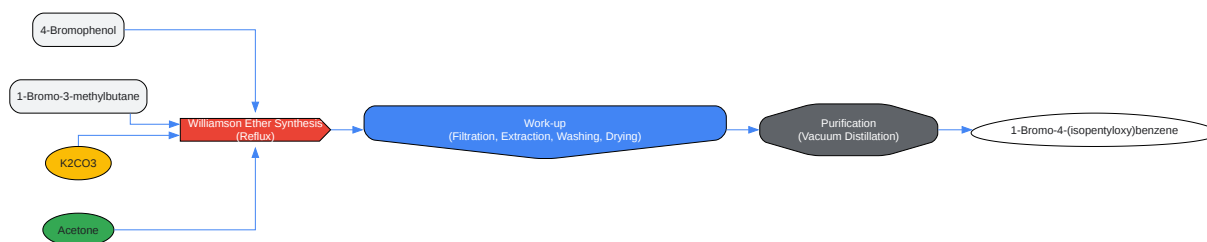
- 4-Bromophenol
- 1-Bromo-3-methylbutane
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate

Procedure:

- To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
- Heat the mixture to reflux for 30 minutes.
- Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the refluxing mixture.
- Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Dissolve the crude product in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, **1-Bromo-4-(isopentyloxy)benzene**.
- The product can be further purified by vacuum distillation.

Synthesis Workflow



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Caption: Workflow for the synthesis of **1-Bromo-4-(isopentyloxy)benzene**.

Spectral Data

The structure of **1-Bromo-4-(isopentyloxy)benzene** can be confirmed by various spectroscopic methods.

Table 3: Spectral Data

Technique	Data
^1H NMR	Expected signals include doublets for the aromatic protons, a triplet for the -OCH ₂ - protons, a multiplet for the -CH ₂ - proton, a multiplet for the -CH- proton, and a doublet for the terminal methyl protons.
^{13}C NMR	Expected signals include aromatic carbons (with the carbon attached to bromine being significantly shielded), and aliphatic carbons of the isopentyloxy group.
IR Spectroscopy	Characteristic peaks are expected for C-H stretching (aliphatic and aromatic), C-O-C stretching (ether linkage), and C-Br stretching.
Mass Spectrometry (GC-MS)	The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound. The top peak is observed at m/z 172, with a significant peak at m/z 174. ^[2] Another prominent peak is at m/z 43. ^[2]

Applications in Research and Development

1-Bromo-4-(isopentyloxy)benzene serves as a crucial intermediate in organic synthesis. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the construction of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The isopentyloxy group can influence the solubility and other physical properties of the final products.

Safety and Handling

While specific toxicity data for **1-Bromo-4-(isopentyloxy)benzene** is not readily available, it should be handled with the standard precautions for aromatic bromo compounds. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

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